molecular formula C27H34N2O6 B613406 Fmoc-N-Me-Lys(Boc)-OH CAS No. 197632-76-1

Fmoc-N-Me-Lys(Boc)-OH

Cat. No. B613406
CAS RN: 197632-76-1
M. Wt: 482,58 g/mole
InChI Key: JMBKBGOKNZZJQA-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-N-Me-Lys(Boc)-OH, also known as Fmoc-Lys(Boc)-OH, is an amino acid derivative used in organic synthesis and peptide synthesis. It is a building block for peptide synthesis, and is widely used in the production of peptides and proteins. Fmoc-Lys(Boc)-OH is a derivative of the amino acid lysine, and is a key component of many peptides and proteins.

Scientific Research Applications

  • Polypeptide Synthesis : Fmoc-N-Me-Lys(Boc)-OH is used in the synthesis of polypeptides, offering a basis for amino protection reaction and peptide synthesis. This has implications in developing treatments for diseases, despite challenges like low yield and purification difficulties (Zhao Yi-nan & Melanie Key, 2013).

  • Solid-Phase Peptide Synthesis : The compound plays a role in the Merrifield solid-phase synthesis of peptides, especially with its influence on the peptide's secondary structure. This is crucial in understanding and optimizing peptide synthesis processes (B. Larsen et al., 1993).

  • Organogel Formation : It is effective in forming stable thermo-reversible organogels in various solvents. These gels have applications in material chemistry, thanks to their unique 3D network structures (Zong Qianying et al., 2016).

  • Radiolabeling in Medical Imaging : this compound is utilized in the synthesis of precursors for 99mTc-labeled peptides, aiding in medical imaging techniques such as radiolabeling (M. Surfraz et al., 2007).

  • Supramolecular Gel Properties : Its incorporation into supramolecular gels enhances antimicrobial activity, with potential applications in the biomedical field (Alexandra Croitoriu et al., 2021).

  • Peptide Drug Synthesis : The compound is pivotal in the industrial production of peptide drugs, offering a route for synthesizing orthogonally protected diurethane derivatives of lysine (S. Wiejak et al., 1999).

  • Self-Assembled Nanostructures : this compound is used in the design of novel nanoarchitectures through self-assembly, which are of interest in material chemistry, bioscience, and biomedical applications (Nidhi Gour et al., 2021).

properties

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-16-10-9-15-23(24(30)31)29(4)26(33)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,32)(H,30,31)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBKBGOKNZZJQA-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673999
Record name N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N~2~-methyl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

197632-76-1
Record name N~6~-(tert-Butoxycarbonyl)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N~2~-methyl-L-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-6-((tert-butoxycarbonyl)amino)hexanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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